molecular formula C5H9ClFNO2 B2523007 3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride CAS No. 2243509-09-1

3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride

カタログ番号: B2523007
CAS番号: 2243509-09-1
分子量: 169.58
InChIキー: YQXQVTHAMGERAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride” is a synthetic amino acid analog . It has a CAS Number of 2243509-09-1 and a molecular weight of 169.58 . It is used in the field of nuclear medicine imaging .


Synthesis Analysis

The synthesis of “this compound” involves nucleophilic fluorination of syn-1-t-butyl-carbamate-3-trifluromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester with K [18F]F/Kryptofix2.2.2 and subsequent hydrolysis and purification . The total synthesis time is 60 minutes .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C5H8FNO2.ClH/c6-5(4(8)9)1-3(7)2-5;/h3H,1-2,7H2,(H,8,9);1H .


Chemical Reactions Analysis

The compound is a synthetic L-leucine analog that has excellent in vitro uptake within the DU-145 prostate carcinoma cell line and orthotopically implanted prostate tumor in nude rats .

科学的研究の応用

Tumor Imaging and Detection

3-Amino-1-fluorocyclobutane-1-carboxylic acid, also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid or FACBC, is primarily researched for its applications in tumor imaging. Its ability to delineate tumors is a key area of study, particularly using positron emission tomography (PET) imaging techniques.

  • Synthesis for PET Tracers : The compound has been synthesized for use in PET tracers, aiding in tumor delineation. This process involves high specific activity nucleophilic displacement, which is crucial for its application in imaging tumors (Shoup & Goodman, 1999).

  • Utility in Imaging Pulmonary Lesions : A study explored the uptake characteristics of FACBC in lung carcinoma, indicating its potential to help characterize pulmonary lesions. This application is particularly relevant in the noninvasive imaging of lung tumors (Amzat et al., 2013).

  • Improved Synthesis for Human Use : Research has focused on improving the synthesis of FACBC's precursor, which is important for its routine production and use in human tumor imaging. This enhanced synthesis approach is vital for the tracer's broader application in clinical settings (McConathy et al., 2003).

  • Diagnosis of Prostate Carcinoma : FACBC has shown significant utility in the diagnosis of recurrent prostate carcinoma. Its effectiveness in PET/CT imaging in this context is backed by several studies, highlighting its value in cancer detection and management (Ren et al., 2016).

  • Guiding Prostate Cancer Radiotherapy : There's research exploring the use of FACBC PET/CT scans to guide radiotherapy target design in prostate cancer treatment, underscoring its potential in treatment planning and management (Jani et al., 2009).

Other Applications

Beyond tumor imaging, FACBC has been explored in other applications, demonstrating its versatility as a research compound.

  • Characterization of Prostate Carcinoma : Studies have investigated the correlation of FACBC uptake with tumor aggressiveness markers, such as Gleason score in prostate carcinoma. This research is key to understanding how FACBC can assist in more accurately diagnosing and characterizing prostate cancer (Schuster et al., 2013).

  • Evaluation in Breast Cancer Therapy : FACBC's role in assessing tumor response to neoadjuvant therapy in breast cancers has been examined. Its ability to depict changes in tumor burden during treatment offers significant insights for therapy management (Ulaner et al., 2017).

  • Radiation Dosimetry and Safety : Understanding the whole-body radiation burden of FACBC in humans is crucial for its safe application. Studies have evaluated the radiation dosage and distribution within the body, which is fundamental for its clinical use (Nye et al., 2007).

作用機序

Target of Action

The primary targets of 3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride are the alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) . These transporters play a crucial role in the uptake of amino acids into cells, which is essential for protein synthesis and other cellular functions .

Mode of Action

This compound interacts with its targets, ASCT2 and LAT1, by being taken up into cells through these transporters . This uptake is increased in prostate cancer cells due to the upregulation of these amino acid transporters .

Biochemical Pathways

It is known that the compound’s interaction with asct2 and lat1 can influence the amino acid balance within cells . This could potentially affect various biochemical pathways, particularly those involving protein synthesis and metabolism.

Pharmacokinetics

The compound’s uptake into cells via asct2 and lat1 suggests that it may have good bioavailability

Result of Action

The uptake of this compound into cells via ASCT2 and LAT1 can result in changes to the cellular amino acid balance . This could potentially influence various cellular processes, including protein synthesis and metabolism. In the context of cancer cells, this could potentially affect tumor growth and progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of ASCT2 and LAT1 can be influenced by factors such as nutrient availability and the tumor microenvironment . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH and temperature.

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The compound is undergoing clinical trials for the evaluation of prostate and other cancers . It has shown a high tumor/brain ratio, making it a potentially useful tracer in PET tumor imaging .

特性

IUPAC Name

3-amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-3(7)2-5;/h3H,1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXQVTHAMGERAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。